(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride is a synthetic amino acid derivative commonly used in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mildly basic conditions.
Mechanism of Action
Target of Action
It’s worth noting that ornithine, a related compound, plays a central role in the urea cycle and is important for the disposal of excess nitrogen .
Mode of Action
It is known that ornithine, a related compound, acts as a precursor of citrulline and arginine .
Biochemical Pathways
Ornithine, a related compound, is known to play a central role in the urea cycle, which is crucial for the disposal of excess nitrogen .
Result of Action
It is known that ornithine, a related compound, has important antinociceptive, immuno-modulating, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide fragment using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Hydrochloride Salt Formation: The final product is obtained by treating the protected amino acid with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC with HOBt or N-hydroxysuccinimide (NHS).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Deprotection: Free amino acid or peptide.
Coupling: Extended peptide chains.
Hydrolysis: Free amino acids or shorter peptide fragments.
Scientific Research Applications
Chemistry
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stable Fmoc protecting group.
Solid-Phase Synthesis: Essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for studying protein structure and function.
Enzyme Inhibition Studies: Employed in the design of peptide-based enzyme inhibitors.
Medicine
Drug Development: Utilized in the synthesis of peptide-based therapeutics.
Diagnostic Tools: Incorporated into diagnostic assays for detecting specific proteins or peptides.
Industry
Biotechnology: Used in the production of synthetic peptides for various biotechnological applications.
Pharmaceuticals: Integral in the development of new peptide-based drugs.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride
Uniqueness
- Chain Length : The compound features a five-carbon chain, distinguishing it from similar compounds with shorter or longer chains.
- Fmoc Group : The presence of the Fmoc protecting group provides stability and ease of removal, making it highly suitable for peptide synthesis.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, particularly in the field of peptide synthesis.
Properties
IUPAC Name |
5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4.ClH/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRQRWUUJPISQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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